UV-Absorbenttriazine-5

Catalog No.
S12551392
CAS No.
M.F
C33H33N3O9
M. Wt
615.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UV-Absorbenttriazine-5

Product Name

UV-Absorbenttriazine-5

IUPAC Name

methyl 3-[3,5-bis(3-methoxy-3-oxo-1-phenylpropyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]-3-phenylpropanoate

Molecular Formula

C33H33N3O9

Molecular Weight

615.6 g/mol

InChI

InChI=1S/C33H33N3O9/c1-43-28(37)19-25(22-13-7-4-8-14-22)34-31(40)35(26(20-29(38)44-2)23-15-9-5-10-16-23)33(42)36(32(34)41)27(21-30(39)45-3)24-17-11-6-12-18-24/h4-18,25-27H,19-21H2,1-3H3

InChI Key

YRDFDZWXSXKOLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)N2C(=O)N(C(=O)N(C2=O)C(CC(=O)OC)C3=CC=CC=C3)C(CC(=O)OC)C4=CC=CC=C4

UV-Absorbenttriazine-5 is a member of the triazine family, specifically a derivative of 1,3,5-triazine. This compound is characterized by its ability to absorb ultraviolet light, making it an essential additive in various industries. Triazine compounds are known for their structural stability and effectiveness in protecting materials from UV degradation. The unique arrangement of nitrogen and carbon atoms in the triazine ring contributes to its photostability and absorption properties, which are crucial for applications in coatings, plastics, and other materials exposed to sunlight.

The synthesis of UV-Absorbenttriazine-5 typically involves several key reactions:

  • Friedel-Crafts Reaction: This reaction occurs between cyanuric chloride and m-xylene in the presence of aluminum chloride as a catalyst. The process allows for the introduction of aromatic substituents onto the triazine ring, enhancing its UV absorption capabilities .
  • Nucleophilic Substitution: Following the Friedel-Crafts reaction, nucleophilic substitution can occur with various nucleophiles such as resorcinol, leading to further functionalization of the triazine structure .
  • Rearrangement and Condensation: In some synthetic pathways, rearrangement reactions may occur, leading to the formation of more complex structures that maintain or enhance UV-absorbing properties.

Research indicates that UV-Absorbenttriazine-5 exhibits low toxicity and minimal biological activity when used in appropriate concentrations. Its primary role is as a protective agent against UV radiation rather than as an active biological compound. Studies have shown that compounds within the triazine family can influence cellular processes when present in high concentrations but are generally considered safe for use in consumer products .

The synthesis of UV-Absorbenttriazine-5 can be achieved through several methods:

  • One-Pot Synthesis: This method combines multiple reactants in a single reaction vessel, streamlining the process and often resulting in higher yields. For example, cyanuric chloride reacts with m-xylene and resorcinol simultaneously under controlled conditions .
  • Stepwise Synthesis: This involves sequential reactions where intermediates are isolated before proceeding to the next step. The first step typically involves the Friedel-Crafts reaction, followed by nucleophilic substitution to introduce hydroxyl groups or other functional groups .
  • Grignard Reagent Method: This method utilizes Grignard reagents for precise control over substituent placement on the triazine ring, allowing for tailored properties of the final product .

UV-Absorbenttriazine-5 finds extensive applications across various industries:

  • Plastics and Coatings: It is used to enhance the durability and longevity of plastics by preventing UV-induced degradation.
  • Adhesives: Incorporating this compound into adhesives improves their stability when exposed to sunlight.
  • Sunscreens: Due to its effective UV absorption properties, it is also utilized in cosmetic formulations to protect skin from harmful UV rays.

Several compounds share structural similarities with UV-Absorbenttriazine-5, each offering unique properties:

Compound NameStructure TypeKey Features
Hydroxyphenyl-s-triazinesTriazine derivativeHigh photopermanence; effective in automotive applications
2-(2-Hydroxyphenyl)-benzotriazolesBenzotriazole derivativeKnown for lower performance compared to hydroxyphenyl-s-triazines
2-(4-Hydroxyphenyl)-4,6-diphenyl-1,3,5-triazineTriazine derivativeExcellent thermal stability; used in high-performance coatings

The uniqueness of UV-Absorbenttriazine-5 lies in its specific substituents and structural features that optimize its UV absorption capacity while maintaining stability under environmental stressors.

XLogP3

3.4

Hydrogen Bond Acceptor Count

9

Exact Mass

615.22167964 g/mol

Monoisotopic Mass

615.22167964 g/mol

Heavy Atom Count

45

Dates

Last modified: 08-09-2024

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